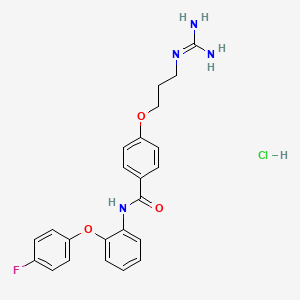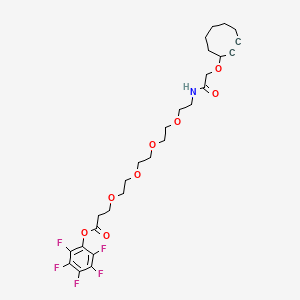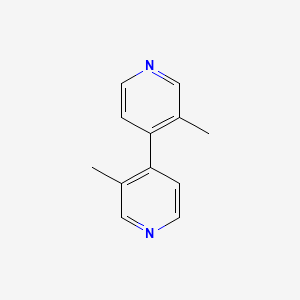![molecular formula C16H17NO3S B11930363 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)
4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate typically involves the reaction of 2-methylbenzo[c,d]indole with 1,4-butane sultone . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate is widely used in scientific research due to its role as a protein kinase C (PKC) inhibitor . Its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cell signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in diseases where PKC plays a crucial role.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate involves the inhibition of protein kinase C (PKC) activity . PKC is an enzyme that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can modulate these cellular processes, making it valuable in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate include:
- 1-(4-Sulfonatobutyl)-2-methylbenzo[c,d]indolium inner salt
- 4-(2,3,3-Trimethyl-3H-indolium-1-yl)-1-butanesulfonate
Uniqueness
What sets this compound apart from similar compounds is its specific structure and its potent inhibitory effect on protein kinase C (PKC). This makes it particularly valuable in research focused on PKC-related pathways and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H17NO3S |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C16H17NO3S/c1-12-14-8-4-6-13-7-5-9-15(16(13)14)17(12)10-2-3-11-21(18,19)20/h4-9H,2-3,10-11H2,1H3 |
Clé InChI |
ZZQOUNVUAMYXHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C2=CC=CC3=C2C1=CC=C3)CCCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B11930307.png)
![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)

![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)

![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)



![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)

